molecular formula C26H38O12Sn B13799428 4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate CAS No. 52671-36-0

4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate

Cat. No.: B13799428
CAS No.: 52671-36-0
M. Wt: 661.3 g/mol
InChI Key: ACKAZRMDLVXHDX-XUHIWKAKSA-K
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Description

The compound 4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate is a structurally complex organotin derivative featuring a (Z)-configured but-2-enedioate backbone. Its molecular architecture includes two (Z)-4-ethoxy-4-oxobut-2-enoyloxy groups attached to an octylstannyl moiety, as well as an ethyl ester at the 1-O position. Organotin compounds are widely utilized in industrial catalysis, polymer stabilization, and pharmaceutical intermediates due to their unique reactivity and thermal stability .

Properties

CAS No.

52671-36-0

Molecular Formula

C26H38O12Sn

Molecular Weight

661.3 g/mol

IUPAC Name

4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate

InChI

InChI=1S/C8H17.3C6H8O4.Sn/c1-3-5-7-8-6-4-2;3*1-2-10-6(9)4-3-5(7)8;/h1,3-8H2,2H3;3*3-4H,2H2,1H3,(H,7,8);/q;;;;+3/p-3/b;3*4-3-;

InChI Key

ACKAZRMDLVXHDX-XUHIWKAKSA-K

Isomeric SMILES

CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCC)(OC(=O)/C=C\C(=O)OCC)OC(=O)/C=C\C(=O)OCC

Canonical SMILES

CCCCCCCC[Sn](OC(=O)C=CC(=O)OCC)(OC(=O)C=CC(=O)OCC)OC(=O)C=CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

(a) Organotin vs. Non-Organotin Derivatives

  • Thermal Stability: Organotin derivatives like the target compound and the dibutylstannyl analog exhibit superior thermal stability compared to non-tin esters such as Mal . This property makes them suitable for high-temperature industrial processes.

(b) Substituent Effects

  • Alkyl Chain Length: The octylstannyl group in the target compound likely increases lipophilicity and solubility in non-polar solvents relative to the dibutylstannyl analog . Conversely, the ethyl ester at the 1-O position may render it more susceptible to hydrolysis than the propyl ester in the dibutylstannyl derivative.
  • Deuteration : Mal incorporates deuterated ethyl and propyl groups, optimizing it for nuclear spin relaxation studies . The target compound, lacking isotopic labeling, is more suited for bulk chemical applications.

Preparation Methods

Synthesis of (Z)-4-ethoxy-4-oxobut-2-enoic acid derivatives

  • According to PubChem data, (Z)-4-ethoxy-4-oxobut-2-enoic acid and its esters are known compounds with molecular formula C9H14O5 and molecular weight around 202.20 g/mol.
  • These compounds can be prepared via esterification of maleic or fumaric acid derivatives with ethanol under acidic catalysis or via controlled partial esterification of anhydrides.
  • The (Z) stereochemistry is maintained by controlling reaction conditions such as temperature and solvent polarity.

Preparation of Octylstannyl Intermediates

  • Organotin compounds with alkyl substituents such as octyl groups are typically prepared by reaction of tin halides (e.g., tin tetrachloride) with alkyl Grignard reagents or organolithium reagents.
  • Alternatively, transesterification or ligand exchange reactions can be used to install octyl groups onto tin centers.
  • The resulting octylstannyl intermediates serve as nucleophilic centers for subsequent esterification.

Esterification to Form Bis(enoyl)oxy Octylstannyl Moiety

  • The bis[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy groups are introduced onto the octylstannyl core by reacting the octylstannyl intermediate with the corresponding acid chloride or anhydride of (Z)-4-ethoxy-4-oxobut-2-enoic acid.
  • This reaction typically proceeds under mild conditions (0–25 °C) in the presence of a base such as pyridine or triethylamine to neutralize the released acid.
  • The use of anhydrous solvents like dichloromethane or tetrahydrofuran is common to prevent hydrolysis.

Attachment of 1-O-ethyl (Z)-but-2-enedioate Group

  • The 1-O-ethyl (Z)-but-2-enedioate group can be introduced by esterification of the tin-bound hydroxyl group (if present) with ethyl (Z)-but-2-enedioic acid or its activated derivatives (acid chloride or anhydride).
  • Alternatively, this group may be introduced prior to the formation of the bis(enoyl)oxy groups, depending on the synthetic route.

Representative Preparation Method (Hypothetical Stepwise Synthesis)

Step Reaction Conditions Notes
1 Synthesis of (Z)-4-ethoxy-4-oxobut-2-enoic acid ethyl ester Esterification of maleic acid derivative with ethanol, acid catalyst, reflux Control stereochemistry (Z)
2 Preparation of octylstannyl intermediate Reaction of tin tetrachloride with octylmagnesium bromide in ether, 0 °C to room temp Organotin core formation
3 Formation of acid chloride of (Z)-4-ethoxy-4-oxobut-2-enoic acid Reaction with thionyl chloride or oxalyl chloride, 0 °C, dry conditions Activation for esterification
4 Esterification of octylstannyl intermediate with acid chloride Reaction in dichloromethane with triethylamine, 0–25 °C Formation of bis(enoyl)oxy octylstannyl moiety
5 Esterification with 1-O-ethyl (Z)-but-2-enedioate group Reaction with ethyl (Z)-but-2-enedioic acid chloride or anhydride Final functionalization

Literature and Patent Insights

  • No direct synthesis protocols for this exact compound were found in public chemical databases or patents.
  • However, related organotin esters and enoyl derivatives are synthesized using similar esterification and organotin alkylation methods.
  • For example, patent CN102503846B describes synthesis of ethyl esters with complex substituents via mild catalytic reactions in organic solvents at 25–35 °C over several days, which may be adapted for analogous tin-containing compounds.
  • Purity of final products is typically confirmed by NMR and chromatographic methods, with yields ranging from 50–90% depending on step optimization.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Remarks
Reaction temperature 0–35 °C Mild conditions to preserve stereochemistry
Reaction time 2–5 days (for complex steps) Longer times for complete conversion
Solvents Dichloromethane, tetrahydrofuran, ether Anhydrous to prevent hydrolysis
Catalysts/Bases Triethylamine, pyridine, L-proline (for related syntheses) Neutralize acids, promote esterification
Purification Silica gel chromatography, recrystallization To isolate stereoisomers and remove impurities
Yield 50–90% overall Depends on step and optimization

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate?

  • Answer : Synthesis typically involves multi-step esterification and stannylation reactions. For example, analogous compounds like ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate are synthesized using maleic anhydride derivatives and alcohol precursors under controlled anhydrous conditions. Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Confirm purity via TLC and NMR spectroscopy .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Answer : Use a combination of:

  • 1H/13C NMR : To confirm the Z-configuration of the enoate groups and assess steric environments.
  • IR spectroscopy : To identify ester (C=O at ~1700 cm⁻¹) and hydroxyl groups.
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation.
  • X-ray crystallography (if crystalline): For absolute stereochemical determination .

Q. What safety protocols are critical for handling organotin derivatives like this compound?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and chemical goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid proximity to ignition sources .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected NMR splitting patterns)?

  • Answer : Apply density functional theory (DFT) to simulate NMR chemical shifts and coupling constants. Compare computational results with experimental data to identify conformational equilibria or dynamic effects. For example, steric hindrance around the octylstannyl group may cause restricted rotation, leading to splitting anomalies .

Q. What strategies optimize the compound’s stability in aqueous environments for pharmacological studies?

  • Answer :

  • pH control : Maintain solutions at pH 6–7 to minimize ester hydrolysis.
  • Surfactant encapsulation : Use cyclodextrins or liposomes to shield hydrophobic regions.
  • Temperature : Store solutions at 4°C to reduce degradation kinetics. Validate stability via HPLC monitoring over 24–72 hours .

Q. How do researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) in real-time.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Use software like AutoDock Vina to predict binding poses. Cross-validate with mutagenesis studies on target proteins .

Q. What experimental designs address discrepancies in reactivity between batch syntheses?

  • Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify critical factors.
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real-time.
  • Metallurgical analysis : Check for trace metal impurities (e.g., Sn residues) via ICP-MS, which may inhibit or catalyze side reactions .

Methodological Notes

  • Avoid abbreviations : Use full chemical names to prevent ambiguity.
  • Theory alignment : Link experiments to frameworks like transition-state theory (for reaction mechanisms) or QSAR models (for bioactivity studies) .
  • Data validation : Always cross-reference spectral data with synthetic intermediates and literature analogs .

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